(4-Cyanopyridin-2-yl)boronic acid

Übersicht

Beschreibung

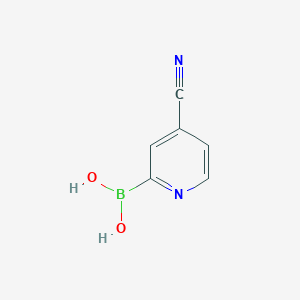

“(4-Cyanopyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C6H5BN2O2 and a molecular weight of 147.93 . It is a boronic acid compound, which are commonly used as building blocks and synthetic intermediates .

Synthesis Analysis

“(4-Cyanopyridin-2-yl)boronic acid” can be synthesized through various methods such as Suzuki-Miyaura coupling, boronic acid-catalyzed amidation, and direct oxidation. These methods involve the reaction of different starting materials including pyridine-2-carboxylic acid, boronic acid, and cyanogen bromide.

Molecular Structure Analysis

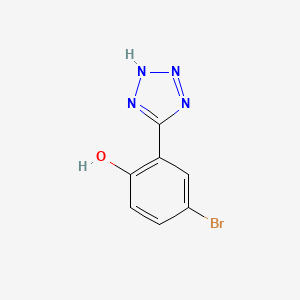

The molecular structure of “(4-Cyanopyridin-2-yl)boronic acid” is represented by the SMILES string OB(O)c1cc(ccn1)C#N .

Chemical Reactions Analysis

Boronic acids, such as “(4-Cyanopyridin-2-yl)boronic acid”, have been used in various chemical reactions. For instance, they have been used as substrates in a peroxide mediated hydroxydeboronation providing good yields of halohydroxypyridines . They have also been used in the Ni-catalysed assembly of axially chiral alkenes from alkynyl .

Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The 4-cyanopyridine-2-boronic acid is an organoboron reagent that is used in this process due to its stability, ease of preparation, and environmental benignity .

Synthesis of Pyridazino [4,5-b]indol-4-ones

4-cyanopyridine-2-boronic acid is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones . These compounds are important in the development of DYRK1A inhibitors .

Protodeboronation of Pinacol Boronic Esters

This compound plays a role in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a valuable but underdeveloped process in organic synthesis .

Anti-Markovnikov Hydromethylation of Alkenes

4-cyanopyridine-2-boronic acid is used in the formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation in organic synthesis .

Synthesis of Pharmaceuticals

This compound is an important raw material and intermediate used in the synthesis of pharmaceuticals .

Synthesis of Agrochemicals

4-cyanopyridine-2-boronic acid is also used in the synthesis of agrochemicals .

Synthesis of Dyestuffs

In addition, this compound is used in the synthesis of dyestuffs .

Suzuki Reactions

Lastly, 4-cyanopyridine-2-boronic acid is used in Suzuki reactions . These reactions are a type of palladium-catalyzed cross coupling reactions, which are widely used in organic synthesis .

Safety and Hazards

“(4-Cyanopyridin-2-yl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can be harmful by inhalation, in contact with skin, and if swallowed. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Zukünftige Richtungen

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development of new drugs using boronic acids, including “(4-Cyanopyridin-2-yl)boronic acid”.

Wirkmechanismus

Target of Action

The primary target of 4-cyanopyridine-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene . An observation that the reaction could be catalysed by ethers led to the development of new borane reagents .

Pharmacokinetics

The slow release rate of the active boronic acid allowed it to stay in low concentration, which led to a favourable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Result of Action

The result of the action of 4-cyanopyridine-2-boronic acid is the formation of a new carbon-carbon bond through the SM cross-coupling reaction . This reaction is mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of 4-cyanopyridine-2-boronic acid is influenced by environmental factors such as the presence of ethers, which can catalyse the reaction . Additionally, the concentration of the active boronic acid in the reaction environment plays a crucial role in determining the outcome of the reaction .

Eigenschaften

IUPAC Name |

(4-cyanopyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O2/c8-4-5-1-2-9-6(3-5)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCMGWIQWZNIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CC(=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674402 | |

| Record name | (4-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072946-01-0 | |

| Record name | (4-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-YL]-ethylamine hydrochloride](/img/structure/B1451239.png)

![2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1451241.png)

![2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1451245.png)

![N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride](/img/structure/B1451247.png)

![3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1451249.png)

![[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid](/img/structure/B1451252.png)

![6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451256.png)